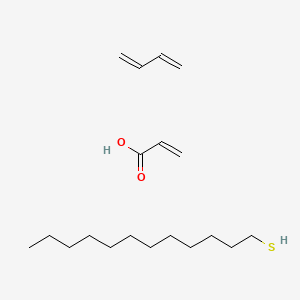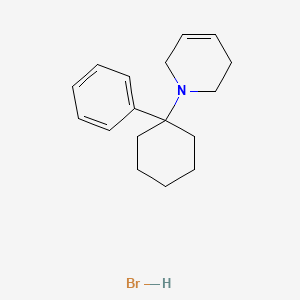
Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide is a chemical compound with a complex structure that includes a pyridine ring and a phenylcyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide typically involves the reaction of pyridine derivatives with phenylcyclohexyl bromide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Pyridine derivatives: Compounds with similar structures, such as 2,6-dimethylpyridine or 3,5-dimethylpyridine, share some chemical properties but differ in their biological activities.
Phenylcyclohexyl derivatives: Compounds like 1-phenylcyclohexanol or 1-phenylcyclohexanone have similar structural features but may have different reactivity and applications.
Uniqueness
Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide is unique due to its specific combination of a pyridine ring and a phenylcyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
102206-75-7 |
|---|---|
分子式 |
C17H24BrN |
分子量 |
322.3 g/mol |
IUPAC 名称 |
1-(1-phenylcyclohexyl)-3,6-dihydro-2H-pyridine;hydrobromide |
InChI |
InChI=1S/C17H23N.BrH/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18;/h1,3-5,8,10-11H,2,6-7,9,12-15H2;1H |
InChI 键 |
RBBKURBPCKRHDE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC=CC3.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


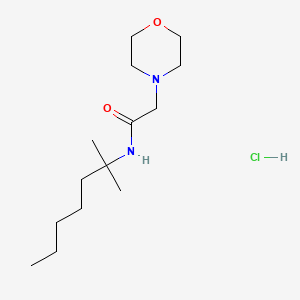
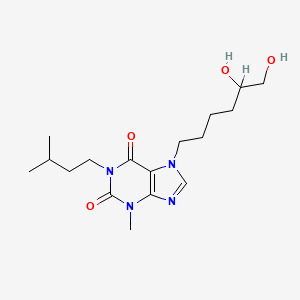
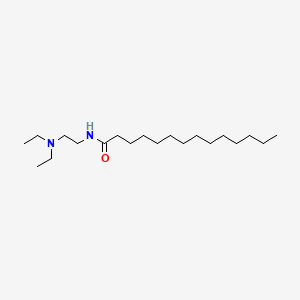


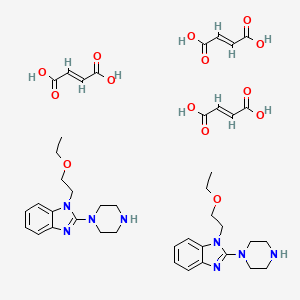
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)
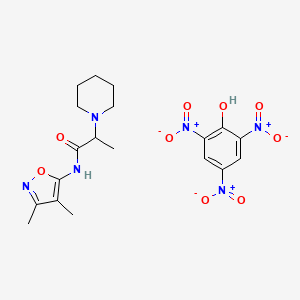
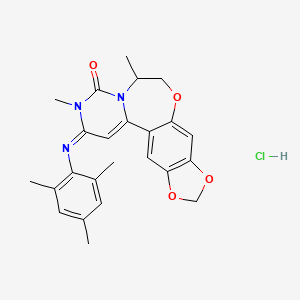
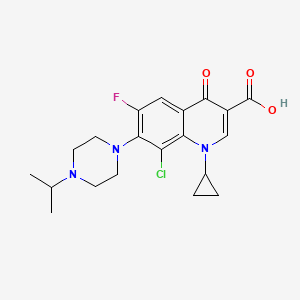
![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)
